4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Preparation Methods
The synthesis of 4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-cyanobenzyl chloride with 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiadiazine derivatives.
Scientific Research Applications
4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research has indicated its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can be compared with other thiadiazine derivatives such as:
2H-1,2,4-thiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
4H-1,2,4-benzothiadiazine-1,1-dioxide: Evaluated as a KATP channel activator and has shown potential in treating diabetes.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Investigated for its PI3Kδ inhibitory activity and potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C14H13N3O4S/c1-10-13(8-17(2)22(19,20)16-10)14(18)21-9-12-5-3-11(7-15)4-6-12/h3-6,8H,9H2,1-2H3 |
InChI Key |
YOLPKZGXOLUKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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